

Spectroscopic Profile of 4-Methoxystyrene: A Technical Guide

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Compound of Interest

Compound Name: 4-Methoxystyrene

Cat. No.: B147599

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This guide provides a comprehensive overview of the spectroscopic data for **4-methoxystyrene**, a significant monomer in polymer chemistry and a valuable intermediate in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's structural characteristics.

Spectroscopic Data Summary

The spectroscopic data for **4-methoxystyrene** is summarized in the tables below, providing a clear reference for its structural identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of **4-methoxystyrene** exhibits characteristic signals for its aromatic, vinylic, and methoxy protons.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.35	d	8.5	2H	Ar-H (ortho to -OCH ₃)
6.86	d	8.5	2H	Ar-H (meta to -OCH ₃)
6.66	dd	17.5, 10.9	1H	Vinylic-H
5.61	d	17.5	1H	Vinylic-H (trans)
5.12	d	10.9	1H	Vinylic-H (cis)
3.81	s	-	3H	-OCH ₃

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides insight into the carbon framework of **4-methoxystyrene**.[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
159.5	Ar-C (-OCH ₃)
136.3	Vinylic-CH
130.9	Ar-C (quaternary)
127.3	Ar-CH (ortho to -OCH ₃)
114.0	Ar-CH (meta to -OCH ₃)
111.3	Vinylic-CH ₂
55.2	-OCH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **4-methoxystyrene** displays characteristic absorption bands corresponding to its functional groups.[\[2\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3053	Medium	=C-H stretch (aromatic and vinylic)
2930, 2855	Medium	C-H stretch (methyl)
1628	Strong	C=C stretch (vinylic)
1608, 1510	Strong	C=C stretch (aromatic)
1245	Strong	C-O-C stretch (asymmetric)
1035	Strong	C-O-C stretch (symmetric)
990, 905	Strong	=C-H bend (vinylic out-of-plane)
830	Strong	Ar-H bend (para-disubstituted out-of-plane)

Mass Spectrometry (MS)

The mass spectrum of **4-methoxystyrene** provides information about its molecular weight and fragmentation pattern under electron ionization (EI).^[3]

m/z	Relative Intensity (%)	Assignment
134	100	[M] ⁺ (Molecular ion)
119	80	[M - CH ₃] ⁺
91	50	[M - CH ₃ - CO] ⁺ or [C ₇ H ₇] ⁺ (Tropylium ion)
77	30	[C ₆ H ₅] ⁺ (Phenyl cation)
63	20	[C ₅ H ₃] ⁺
51	15	[C ₄ H ₃] ⁺

Experimental Protocols

The following sections describe the general methodologies used to obtain the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of **4-methoxystyrene** was prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl_3). The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 300 MHz NMR spectrometer.^[4]

^1H NMR Acquisition:

- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Pulse Width: 30°
- Acquisition Time: 3.0 s
- Spectral Width: 16 ppm
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

^{13}C NMR Acquisition:

- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Pulse Program: Proton-decoupled
- Acquisition Time: 1.5 s
- Spectral Width: 200 ppm
- Reference: CDCl_3 at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat **4-methoxystyrene** was prepared between two potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.

Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- Background: A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of **4-methoxystyrene** was prepared in methanol at a concentration of approximately 1 $\mu\text{g/mL}$.

Instrumentation: Mass spectral data was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

GC Conditions:

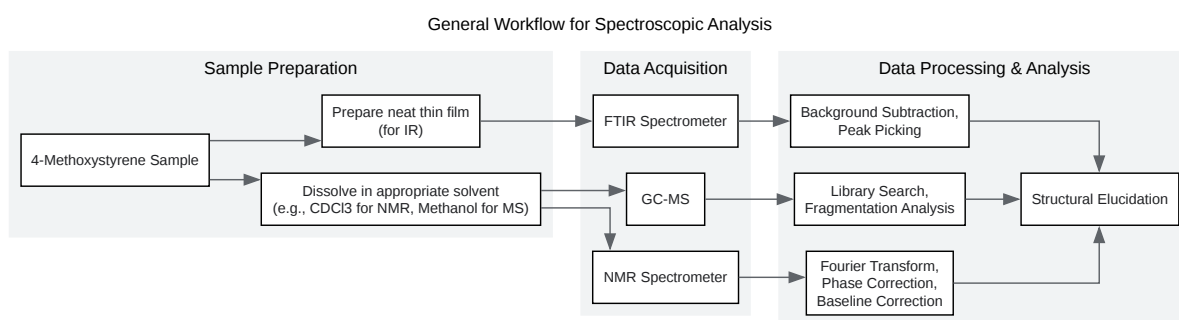
- Column: HP-5MS (30 m x 0.25 mm x 0.25 μm)
- Inlet Temperature: 250°C
- Oven Program: Initial temperature of 50°C held for 2 min, then ramped to 250°C at 10°C/min.
- Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Source Temperature: 230°C
- Mass Range: m/z 40-400

Workflow Visualization

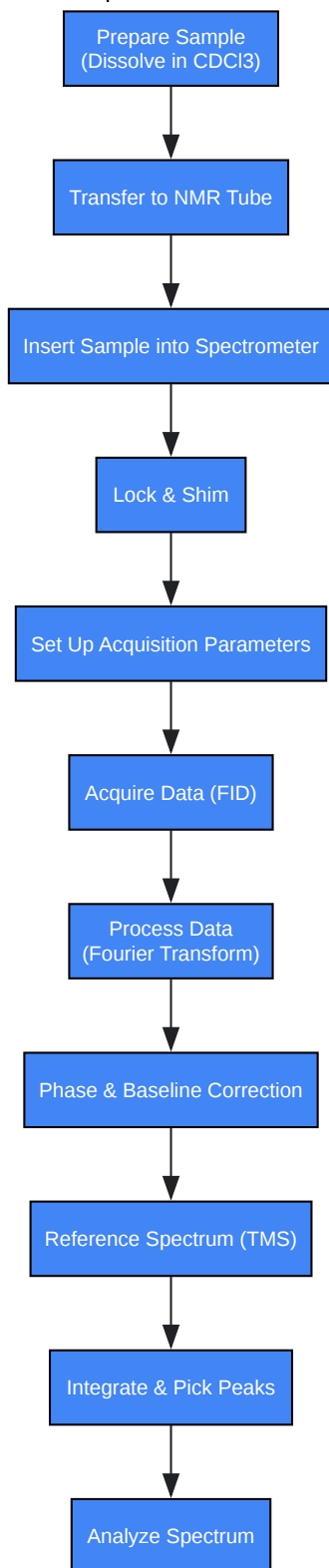
The following diagrams illustrate the general workflows for spectroscopic analysis.



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Caption: General workflow for the spectroscopic analysis of **4-Methoxystyrene**.

NMR Experimental Workflow



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Caption: A detailed workflow for conducting an NMR experiment.

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References

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